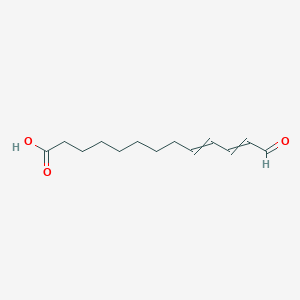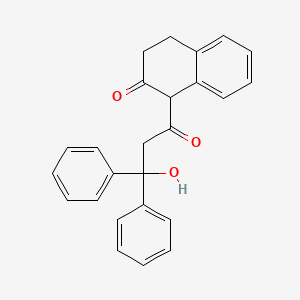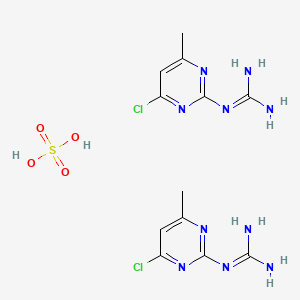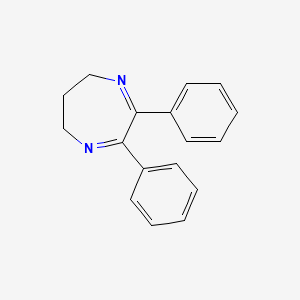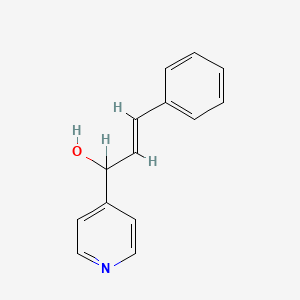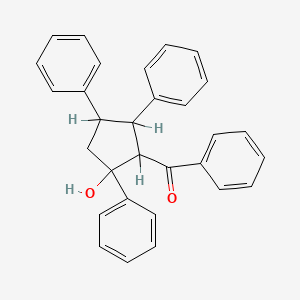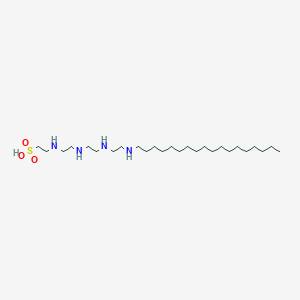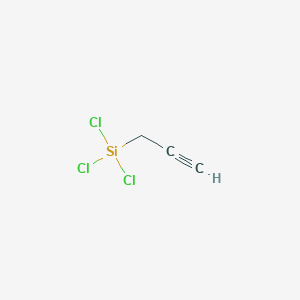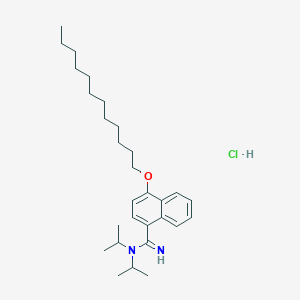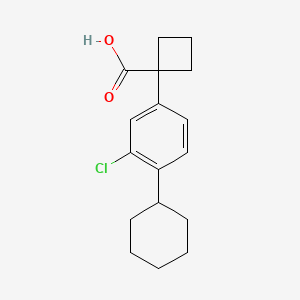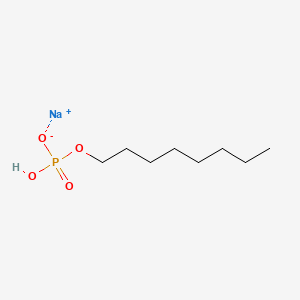
Methanetellurol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanetellurol, also known by its chemical formula CH₃TeH, is an organotellurium compound. It is the simplest organotellurium compound that has been purified in bulk. This compound is classified as a tellurol and is a colorless gas that decomposes to tellurium and methane near room temperature .
Méthodes De Préparation
Methanetellurol is prepared by the reduction of dimethyl ditelluride using sodium in liquid ammonia, followed by protonation of the sodium methanetellurolate (CH₃Te⁻Na⁺) with sulfuric acid . The synthetic route can be summarized as follows:
-
Reduction of Dimethyl Ditelluride
Reactants: Dimethyl ditelluride, sodium, liquid ammonia.
Conditions: Low temperature, inert atmosphere.
Reaction: (CH₃Te)₂ + 2 Na → 2 CH₃Te⁻Na⁺
-
Protonation
Reactants: Sodium methanetellurolate, sulfuric acid.
Conditions: Controlled addition of acid.
Reaction: CH₃Te⁻Na⁺ + H₂SO₄ → CH₃TeH + NaHSO₄
Due to its instability and tendency to decompose, this compound is not produced on an industrial scale .
Analyse Des Réactions Chimiques
Methanetellurol undergoes several types of chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form tellurium dioxide (TeO₂) and methane (CH₄).
Reagents: Oxygen or other oxidizing agents.
Conditions: Elevated temperatures.
Products: TeO₂, CH₄.
-
Reduction: : this compound can be reduced to elemental tellurium and methane.
Reagents: Reducing agents like hydrogen.
Conditions: High pressure and temperature.
Products: Te, CH₄.
-
Substitution: : this compound can undergo substitution reactions where the tellurium atom is replaced by other atoms or groups.
Reagents: Halogens, alkylating agents.
Conditions: Varies depending on the reagent.
Products: Various organotellurium compounds.
Applications De Recherche Scientifique
Methanetellurol has limited applications due to its instability. it is of interest in scientific research for the following reasons:
Biology and Medicine: Research into organotellurium compounds, including this compound, explores their potential biological activities and therapeutic applications.
Mécanisme D'action
The mechanism of action of methanetellurol involves its decomposition to tellurium and methane. The molecular targets and pathways are primarily related to its chemical reactivity and interactions with other compounds. This compound’s effects are largely due to the presence of the tellurium atom, which can form various bonds and undergo multiple reactions .
Comparaison Avec Des Composés Similaires
Methanetellurol can be compared with other similar compounds such as methanol (CH₃OH), methanethiol (CH₃SH), and methaneselenol (CH₃SeH). These compounds share a similar structure but differ in the central atom (oxygen, sulfur, selenium, tellurium):
Methanol (CH₃OH): Contains oxygen, is a common alcohol, and is widely used as a solvent and fuel.
Methanethiol (CH₃SH): Contains sulfur, is known for its strong odor, and is used in the chemical industry.
Methaneselenol (CH₃SeH): Contains selenium, is less common, and is studied for its potential biological activities.
This compound is unique due to the presence of tellurium, which imparts distinct chemical properties and reactivity compared to its lighter homologues .
Propriétés
Formule moléculaire |
CH3Te |
|---|---|
Poids moléculaire |
142.6 g/mol |
InChI |
InChI=1S/CH3Te/c1-2/h1H3 |
Clé InChI |
WIWDJNKCVBRSNP-UHFFFAOYSA-N |
SMILES canonique |
C[Te] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



